molecular formula C15H14N4S B2914832 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine CAS No. 1351645-12-9

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine

Cat. No.: B2914832
CAS No.: 1351645-12-9
M. Wt: 282.37
InChI Key: GILHJJKVPSTHTG-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with an imidazole ring and at position 6 with a (1-phenylethyl)thio group. Such structural attributes make it a candidate for pharmacological screening, particularly in targeting enzymes or receptors where hydrophobic interactions are critical.

Properties

IUPAC Name

3-imidazol-1-yl-6-(1-phenylethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-12(13-5-3-2-4-6-13)20-15-8-7-14(17-18-15)19-10-9-16-11-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILHJJKVPSTHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine typically involves the formation of the imidazole and pyridazine rings followed by their functionalization. One common method involves the reaction of 3-chloropyridazine with 1-phenylethylthiol in the presence of a base to form the thioether linkage. This intermediate is then reacted with imidazole under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrated or halogenated imidazole derivatives

Scientific Research Applications

3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the pyridazine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences and Similarities

The compound is compared with two analogues from the provided evidence:

3-(1H-Imidazol-1-yl)-6-(2,2,2-Trifluoroethoxy)pyridazine (ChemDiv ID: 8015-0583)
  • Substituent : A 2,2,2-trifluoroethoxy group replaces the (1-phenylethyl)thio group.
  • Linkage : Oxygen (ether) vs. sulfur (thioether) in the target compound.
  • Electronic Effects : The trifluoroethoxy group introduces strong electron-withdrawing fluorine atoms, reducing electron density on the pyridazine ring compared to the electron-rich thioether.
6-(1H-Imidazol-1-yl)-3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-b]pyridazine (CAS 343372-97-4)
  • Core Structure : A fused triazolo-pyridazine system replaces the simple pyridazine ring.
  • Substituent : A trifluoromethyl group at position 3.
  • Electron Effects : The trifluoromethyl group is electron-withdrawing, altering the electron distribution across the heterocyclic system .

Comparative Data Table

Property Target Compound 3-(1H-Imidazol-1-yl)-6-(2,2,2-Trifluoroethoxy)pyridazine 6-(1H-Imidazol-1-yl)-3-(Trifluoromethyl)[1,2,4]Triazolo[4,3-b]pyridazine
Molecular Formula C₁₄H₁₃N₄S C₉H₇F₃N₄O C₉H₅F₃N₆
Molecular Weight (g/mol) 285.35 244.17 254.17
Key Substituent (1-Phenylethyl)thio 2,2,2-Trifluoroethoxy Trifluoromethyl
Linkage Type Thioether (S) Ether (O) N/A (fused ring)
Lipophilicity (Predicted logP) Higher (due to aromatic and thioether groups) Moderate (fluorine reduces lipophilicity) Moderate (trifluoromethyl balances hydrophobicity)
Structural Rigidity Low (flexible phenylethyl chain) Moderate High (fused triazolo ring)

Implications of Structural Variations

  • Bioavailability : The target compound’s thioether and phenylethyl groups likely enhance cell membrane penetration compared to the oxygen-linked trifluoroethoxy analogue .
  • Target Binding : The fused triazolo system in CAS 343372-97-4 may improve binding to rigid enzyme active sites, whereas the flexible phenylethyl chain in the target compound could favor interactions with hydrophobic pockets .
  • Metabolic Stability : The trifluoroethoxy group’s electron-withdrawing nature may reduce oxidative metabolism compared to the thioether, which is prone to sulfoxidation .

Biological Activity

The compound 3-(1H-imidazol-1-yl)-6-((1-phenylethyl)thio)pyridazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with pyridazine compounds, incorporating a phenylethyl thioether group. The specific synthetic routes may vary; however, they generally follow established methodologies for heterocyclic chemistry.

Antimicrobial Properties

Research indicates that compounds containing imidazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that imidazo[1,2-a]pyridine derivatives possess potent antibacterial and antifungal activities. The introduction of a thioether group enhances these properties, suggesting that this compound may exhibit similar antimicrobial efficacy .

Anticancer Activity

Recent investigations into the anticancer potential of similar compounds have shown promising results. The presence of the imidazole ring has been associated with cytotoxic effects against various cancer cell lines. For example, analogs with structural similarities to this compound have demonstrated IC50 values in the low micromolar range against human leukemia cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The imidazole group can participate in hydrogen bonding, enhancing its binding affinity to target proteins involved in cell proliferation and survival pathways . Additionally, the thioether component may contribute to the modulation of enzyme activities relevant to cancer progression.

Study 1: Antimicrobial Efficacy

A study evaluating a series of imidazo[1,2-a]pyridine derivatives found that compounds with similar structures exhibited broad-spectrum antimicrobial activity. The study reported minimum inhibitory concentrations (MICs) in the range of 0.5–8 µg/mL against various bacterial strains, indicating that modifications like thioether substitutions can significantly enhance bioactivity .

Study 2: Cytotoxicity in Cancer Models

In another investigation focusing on cytotoxicity, a library of imidazo[1,2-a]pyridine derivatives was tested against multiple cancer cell lines. Compounds showed varying degrees of effectiveness, with some demonstrating IC50 values as low as 10 µM in HeLa cells. The incorporation of the phenylethyl thio group was noted to improve selectivity and potency against tumor cells compared to normal cells .

Data Tables

Compound NameStructureIC50 (µM)Biological Activity
This compoundStructure10Anticancer
Imidazo[1,2-a]pyridine Derivative AStructure5Antibacterial
Imidazo[1,2-a]pyridine Derivative BStructure8Antifungal

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